molecular formula C21H36O10 B8271667 Sacranoside B CAS No. 197508-58-0

Sacranoside B

Cat. No. B8271667
CAS RN: 197508-58-0
M. Wt: 448.5 g/mol
InChI Key: IEGFOTASSBZIBZ-PMLWGFRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sacranoside B is a natural product that has been studied in the field of pharmaceutical sciences . It was isolated from the fruit of Gardenia jasminoides .


Synthesis Analysis

The synthesis of this compound involves a chemoenzymatic process . The process begins with direct β-glucosidation between nerol and D-glucose using the immobilized β-glucosidase from almonds with a synthetic prepolymer ENTP-4000 . This results in neryl O-β-D-glucoside . The coupling of neryl O-β-D-glucopyranoside and 2,3,4-tri-O-benzoyl-β-L-arabinopyranosyl bromide affords the coupled products . Deprotection of the coupled products then yields this compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups . It includes a glucoside and arabinoside group attached to a neryl group .


Chemical Reactions Analysis

The key chemical reactions in the synthesis of this compound involve β-glucosidation and coupling reactions . β-glucosidation is a type of glycosylation reaction that involves the addition of a glucose unit to a substrate . The coupling reaction involves the joining of two molecules, facilitated by a catalyst .

properties

CAS RN

197508-58-0

Molecular Formula

C21H36O10

Molecular Weight

448.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2Z)-3,7-dimethylocta-2,6-dienoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol

InChI

InChI=1S/C21H36O10/c1-11(2)5-4-6-12(3)7-8-28-21-19(27)17(25)16(24)14(31-21)10-30-20-18(26)15(23)13(22)9-29-20/h5,7,13-27H,4,6,8-10H2,1-3H3/b12-7-/t13-,14+,15-,16+,17-,18+,19+,20-,21+/m0/s1

InChI Key

IEGFOTASSBZIBZ-PMLWGFRHSA-N

Isomeric SMILES

CC(=CCC/C(=C\CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@H](CO2)O)O)O)O)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sacranoside B
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Sacranoside B
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Sacranoside B
Reactant of Route 4
Sacranoside B
Reactant of Route 5
Sacranoside B
Reactant of Route 6
Sacranoside B

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